4-hydroxy-1,3-dihydro-2H-pyrrol-2-one

ASK1 Inhibitor Kinase Assay Anti-inflammatory

Sourcing a reliable 4-hydroxy-pyrrolone scaffold is critical for kinase and GPCR drug discovery. Tetramic acid (CAS 503-83-3) delivers the exact tautomeric equilibrium and hydrogen-bonding pattern required for target engagement. Key advantages: • ASK1 inhibition with IC50 = 0.52 µM, enabling rapid SAR for stress-activated kinase programs. • Halogenated derivatives show 60% biofilm reduction at 250 µM, outperforming non-halogenated analogs in quorum sensing models. • MR-binding chemotypes achieve 43 nM IC50 with >200-fold selectivity over AR/PR, supporting safer cardiovascular research.

Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
Cat. No. B1258238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1,3-dihydro-2H-pyrrol-2-one
Molecular FormulaC4H5NO2
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1C(=CNC1=O)O
InChIInChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h2,6H,1H2,(H,5,7)
InChIKeyMNGLAWOHKCKNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1,3-dihydro-2H-pyrrol-2-one: A Kinase & GPCR Antagonist Scaffold


4-Hydroxy-1,3-dihydro-2H-pyrrol-2-one is a monocyclic γ-lactam scaffold characterized by a 4-hydroxy substituent on the pyrrolinone ring [1]. This simple but versatile core serves as a privileged structure in medicinal chemistry, enabling potent interactions with a diverse array of therapeutic targets, including protein kinases (ASK1, TrkA) [2], G-protein coupled receptors (MCHR1, CCK1R, MR) , and bacterial quorum sensing regulators (LasR, PqsR) [3]. Its utility stems from a unique combination of hydrogen-bond donor/acceptor capacity and synthetic tractability, allowing for rapid diversification into lead-like molecules with nanomolar to sub-nanomolar activity [4].

Privileged scaffold for kinase and GPCR antagonist discovery programs
Synthetic tractability supports rapid hit-to-lead diversification
Hydrogen-bond donor/acceptor motif enables target engagement across multiple receptor classes
Bacterial quorum sensing inhibitor research (PqsR, LasR pathways)

4-Hydroxy-1,3-dihydro-2H-pyrrol-2-one: Irreplaceable by Close Analogs


The 4-hydroxy-1,3-dihydro-2H-pyrrol-2-one scaffold is not simply a generic pyrrolone or pyrrolidine. Its unique tautomeric equilibrium between the 4-hydroxy-1,3-dihydro-2H-pyrrol-2-one and 5-imino-4,5-dihydrofuran-3-ol forms dictates its specific hydrogen-bonding pattern, which is critical for target engagement [1]. Replacing this core with a structurally related analog, such as a simple dihydrofuranone, dihydropyridinone, or even a differently substituted pyrrolone (e.g., 5-hydroxy-pyrrol-2-one), can lead to a complete loss of activity or a drastic shift in selectivity profile. For instance, in mineralocorticoid receptor (MR) antagonist development, the dihydropyrrol-2-one 11i exhibited an MR binding IC50 of 43 nM, whereas its dihydrofuran-2-one analog was significantly less potent [2]. Similarly, for MCHR1 antagonism, replacing the bicyclic thienopyrimidine core with a monocyclic pyrrol-2-one chemotype was a deliberate, data-driven choice to improve potency and PK profile, underscoring that subtle changes to the core are not neutral substitutions .

Core replacement with dihydrofuranone or dihydropyridinone
Tautomer-specific hydrogen bonding is lost; activity may not transfer to structurally related heterocycles, as shown in MR antagonist series.
Different pyrrolone substitution pattern (e.g., 5-hydroxy vs. 4-hydroxy)
Selectivity profile and target engagement shift; activity against one target class does not predict potency in another (GPCR vs. kinase).
Non-halogenated vs. halogenated DHP for anti-virulence research
Halogenation critically modulates quorum sensing inhibition; non-halogenated analogs may show reduced PqsR blockade.

4-Hydroxy-1,3-dihydro-2H-pyrrol-2-one: Quantitative Comparison vs. Closest Analogs


ASK1 Kinase Inhibition by a Benzothiazolyl-Pyrrolone

The derivative BPyO-34, a benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one, inhibits the Apoptosis Signal-Regulating Kinase 1 (ASK1) with an IC50 of 0.52 μM in a kinase assay [1]. This is a direct head-to-head comparison within a series of 34 analogs, where the majority of derivatives exhibited significantly lower potency, highlighting the critical role of specific substitutions on the 4-hydroxy-pyrrolone core. In contrast, a related scaffold, the 5-hydroxy-pyrrol-2-one-based CCK2 antagonist PNB-001, shows a much higher potency of 10 nM against a GPCR target, but this difference in target and chemotype underscores the fact that activity is not transferable between pyrrolone sub-classes [2].

ASK1 Kinase Inhibition
Head-to-head
IC50 0.52 µM
Superior potency vs. majority of 34 structural analogs in kinase assay
In vitro kinase assay; supports ASK1 inhibitor development programs
ASK1 Inhibitor Kinase Assay Anti-inflammatory

Antiproliferative Activity of Dihydropyrrol-2-one Derivatives in Cancer Cells

Dihydropyrrol-2-one (DHP) derivatives 5a, 5q, and 5s demonstrate potent antiproliferative activity against a panel of human cancer cell lines. Specifically, DHP 5q achieved an IC50 of 0.8 μM against the RKO colon cancer cell line, while DHP 5s showed IC50 values ranging from 0.9 to 2.4 μM across all four tested cell lines (MCF-7, RKO, HeLa, and A549) [1]. This is a cross-study comparable finding, as the activity is benchmarked against the well-known anticancer agent doxorubicin, which in similar assays typically exhibits IC50 values in the sub-micromolar to low micromolar range. In contrast, a series of benzimidazole-linked pyrrolones showed significantly lower potency, with IC50 values in the 7-8 μM range against DU145 and other cell lines, demonstrating that the dihydropyrrol-2-one core is superior for this application [2].

Antiproliferative Activity
Reported
IC50 0.8 µM (RKO, DHP 5q); 0.9–2.4 µM (panel, DHP 5s)
~7–10 fold more potent than benzimidazole-linked pyrrolones in MTT assays
Cross-study comparison; supports cytotoxicity endpoint screening
Anticancer Cytotoxicity Proliferation Assay

Halogenated Dihydropyrrol-2-ones as Quorum Sensing Inhibitors

A series of halogenated dihydropyrrol-2-ones (DHPs) were evaluated for their ability to inhibit the Pseudomonas aeruginosa quorum sensing receptor PqsR. Compound 4a (brominated DHP) demonstrated a two-fold greater inhibition of PqsR compared to the non-halogenated analog 4d, even at the lowest tested concentration of 12.5 µg/mL [1]. In a related study, compound 9i, another DHP derivative, achieved 63.1% quorum sensing inhibition at 31.25 µM and reduced biofilm formation by 60% at 250 µM [2]. In contrast, a series of thioether-linked dihydropyrrol-2-one PqsR antagonists required a much higher concentration (IC50 = 32 µM) to achieve significant inhibition [3].

Quorum Sensing Inhibition
Head-to-head
Two-fold greater PqsR inhibition for halogenated DHP vs. non-halogenated analog (12.5 µg/mL)
Halogenation critical for anti-virulence activity screening
P. aeruginosa PAO1; 60% biofilm reduction at 250 µM for related DHP
Quorum Sensing Inhibitor Antibiofilm Antivirulence

Selective Mineralocorticoid Receptor Antagonism

The dihydropyrrol-2-one derivative 11i exhibits potent binding to the mineralocorticoid receptor (MR) with an IC50 of 43 nM [1]. Crucially, this compound demonstrates exceptional selectivity against closely related steroid receptors: it shows >200-fold selectivity over the androgen receptor (AR) and progesterone receptor (PR), and 100-fold selectivity over the glucocorticoid receptor (GR) [1]. This is a class-level inference, as the dihydropyrrol-2-one core is structurally distinct from the steroidal core of endogenous ligands and from the dihydrofuran-2-one analog explored in the same study, which was significantly less potent [1].

MR Antagonism & Selectivity
Class-level
MR IC50 43 nM; >200-fold selectivity over AR/PR, 100-fold over GR
Supports selective MR pathway research over steroid receptor cross-reactivity
Radioligand binding assay; dihydrofuran-2-one analog less potent
MR Antagonist Selectivity Cardiovascular

Monocyclic Pyrrol-2-one Core for MCHR1 Antagonism

Replacing a bicyclic thienopyrimidine core with a monocyclic pyrrol-2-one chemotype in a series of MCHR1 antagonists resulted in compounds with potent antagonism up to the sub-nanomolar range . The prototype pyrrol-2-one compound not only maintained high potency but also offered a significantly improved profile, including a reduced half-life and enhanced solubility compared to the first-generation bicyclic compounds . In vivo, this pyrrol-2-one derivative demonstrated a >5% reduction in weight gain in rats, providing proof-of-concept for its efficacy as an anti-obesity agent, a key differentiator from earlier, less drug-like compounds .

MCHR1 Antagonism
Data to verify
Sub-nanomolar IC50; >5% weight gain reduction in rodent obesity model
Reported in vivo efficacy for metabolic research; source data not provided
Requires independent verification; supports MCHR1 pathway studies
MCHR1 Antagonist Anti-obesity Pharmacokinetics

CCK1R Antagonism and in vivo Anticancer Activity of Hydroxy-Pyrrolones

A series of hydroxy-pyrrolones were identified as potent CCK1R antagonists, exhibiting nanomolar in vitro activity [1]. Importantly, these compounds demonstrated anticancer activity in vivo in both colon and pancreatic cancer xenograft models [1]. This finding is a cross-study comparable, as the activity is benchmarked against the well-characterized CCK1R antagonist devazepide. While specific IC50 values from the study are not provided in the abstract, the demonstration of in vivo efficacy against these challenging cancer types is a critical differentiator from other pyrrolone-based CCK1R ligands that may only show in vitro activity [1].

CCK1R Antagonism In Vivo
Reported
Nanomolar in vitro activity; tumor growth inhibition in xenograft models
Supports CCK1R-targeted oncology research with in vivo endpoint context
Cross-study vs. devazepide; specific IC50 and model details not provided
CCK1R Antagonist Anticancer In vivo Efficacy

4-Hydroxy-1,3-dihydro-2H-pyrrol-2-one: Key Research & Procurement Applications


Kinase Inhibitor Discovery for Inflammatory and Cancer Pathways

Based on the ASK1 inhibition data (IC50 = 0.52 µM) [1], this scaffold is ideally suited for medicinal chemistry programs targeting stress-activated kinases involved in inflammation, apoptosis, and fibrosis. Procurement of 4-hydroxy-pyrrolone building blocks enables rapid exploration of SAR around the core to optimize kinase selectivity and potency.

Anti-Virulence Agents Against Pseudomonas aeruginosa

The demonstrated superiority of halogenated dihydropyrrol-2-ones in inhibiting PqsR (two-fold better than non-halogenated analog) and reducing biofilm formation (60% at 250 µM) [2] makes these compounds valuable tools for investigating quorum sensing and for developing adjunctive therapies for chronic P. aeruginosa infections, such as those in cystic fibrosis patients.

Selective MR Modulation for Cardiovascular and Renal Disease

The dihydropyrrol-2-one derivative 11i, with its 43 nM MR binding affinity and >200-fold selectivity over AR/PR [3], provides a non-steroidal chemical probe for MR biology. Procurement of this compound or related analogs supports research into MR-dependent pathophysiology in hypertension, heart failure, and diabetic nephropathy, with reduced risk of off-target endocrine effects.

Lead Optimization of MCHR1 Antagonists for Obesity

The monocyclic pyrrol-2-one core's ability to deliver sub-nanomolar MCHR1 antagonism and a >5% reduction in weight gain in a rodent model of obesity positions it as a highly promising scaffold. Procurement of this chemotype is essential for programs seeking to develop next-generation anti-obesity agents with improved drug-like properties over earlier bicyclic antagonists.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery (ASK1, TrkA pathways)
Scaffold versatility for kinase SAR exploration
ASK1 selectivity and intracellular target engagement
Anti-virulence research (P. aeruginosa QS)
Halogenation-dependent PqsR and LasR inhibition
Biofilm reduction and pyocyanin suppression endpoints
MR signaling pathway studies
Non-steroidal MR selectivity profile
Selectivity over AR/PR/GR in binding assays
MCHR1 antagonism & metabolic research
Monocyclic core with favorable drug-like properties
In vivo metabolic model exposure and weight-gain endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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